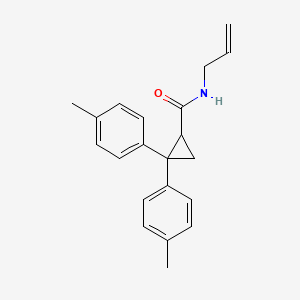
N-allyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide (also known as BAM) is a cyclopropane-based compound that has gained attention in recent years due to its potential applications in scientific research. BAM is a highly versatile compound that can be synthesized using a variety of methods, and its unique structure allows it to interact with biological systems in a variety of ways. In
Mécanisme D'action
BAM's mechanism of action is not fully understood, but it is believed to involve the binding of BAM to proteins and other biological molecules. BAM's unique structure allows it to interact with biological systems in a variety of ways, and its fluorescence properties make it an excellent tool for studying protein-ligand interactions in real-time.
Biochemical and Physiological Effects:
BAM has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the inhibition of enzyme activity, and the modulation of ion channel activity. These effects make BAM a promising tool for studying a variety of biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BAM in lab experiments is its versatility. BAM can be used in a variety of assays and experiments, and its unique structure allows it to interact with biological systems in a variety of ways. However, one limitation of BAM is its cost. BAM is a relatively expensive compound, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for BAM research. One area of interest is the development of new synthetic methods for BAM that are more cost-effective and environmentally friendly. Another area of interest is the development of new applications for BAM, such as its use in drug discovery and development. Additionally, there is potential for the use of BAM in medical imaging and diagnostics, as its fluorescence properties make it an excellent tool for visualizing biological processes in real-time.
Conclusion:
In conclusion, N-allyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is a highly versatile compound with many potential applications in scientific research. Its unique structure allows it to interact with biological systems in a variety of ways, and its fluorescence properties make it an excellent tool for studying protein-ligand interactions in real-time. While there are limitations to its use, such as its cost, there is significant potential for future research and development in the field of BAM.
Méthodes De Synthèse
BAM can be synthesized using a variety of methods, including the reaction of 2,2-bis(4-methylphenyl)cyclopropanecarboxylic acid with allylamine. Another method involves the reaction of 2,2-bis(4-methylphenyl)cyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with allylamine. These methods have been shown to yield high-quality BAM with good yields.
Applications De Recherche Scientifique
BAM has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of BAM as a probe for studying protein-ligand interactions. BAM's unique structure allows it to bind to proteins in a variety of ways, and its fluorescence properties make it an excellent tool for studying protein-ligand interactions in real-time.
Propriétés
IUPAC Name |
2,2-bis(4-methylphenyl)-N-prop-2-enylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-4-13-22-20(23)19-14-21(19,17-9-5-15(2)6-10-17)18-11-7-16(3)8-12-18/h4-12,19H,1,13-14H2,2-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMVOIOBRDCWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NCC=C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
![2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5234878.png)
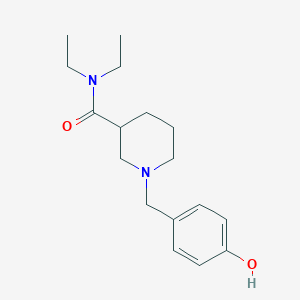
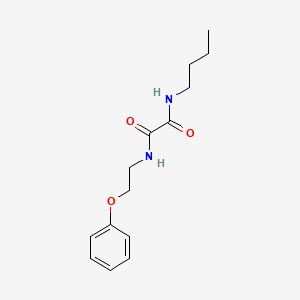
![N-{[1-(2-hydroxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5234898.png)
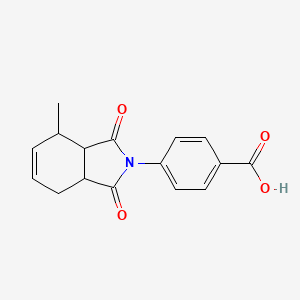

![1-[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5234916.png)

![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5234927.png)
![methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B5234928.png)
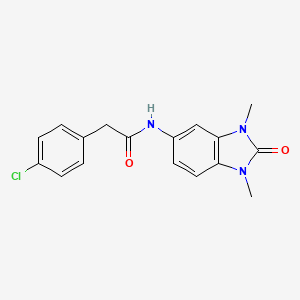
![(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5234942.png)